molecular formula C10H11ClN2O2S2 B4091382 1-(2-Chloro-5-ethenylsulfanyl-4-nitrothiophen-3-yl)pyrrolidine

1-(2-Chloro-5-ethenylsulfanyl-4-nitrothiophen-3-yl)pyrrolidine

Cat. No.: B4091382
M. Wt: 290.8 g/mol
InChI Key: NFYVZOMEGZDYGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-5-ethenylsulfanyl-4-nitrothiophen-3-yl)pyrrolidine is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a chloro, ethenylsulfanyl, and nitro group attached to the thiophene ring, along with a pyrrolidine moiety

Preparation Methods

The synthesis of 1-(2-Chloro-5-ethenylsulfanyl-4-nitrothiophen-3-yl)pyrrolidine can be achieved through several synthetic routes. One common method involves the following steps:

    Formation of the thiophene ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of functional groups: The chloro, ethenylsulfanyl, and nitro groups can be introduced through electrophilic substitution reactions using reagents such as chlorinating agents, ethenylsulfanyl compounds, and nitrating agents.

    Attachment of the pyrrolidine moiety: The pyrrolidine ring can be attached to the thiophene ring through nucleophilic substitution reactions, often using pyrrolidine derivatives and suitable leaving groups.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(2-Chloro-5-ethenylsulfanyl-4-nitrothiophen-3-yl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-Chloro-5-ethenylsulfanyl-4-nitrothiophen-3-yl)pyrrolidine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-ethenylsulfanyl-4-nitrothiophen-3-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. For example, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact mechanism of action depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

1-(2-Chloro-5-ethenylsulfanyl-4-nitrothiophen-3-yl)pyrrolidine can be compared with other similar compounds, such as:

    Thiophene derivatives: Compounds with similar thiophene rings but different functional groups, such as 2-chloro-3-nitrothiophene or 2-ethenylsulfanyl-4-nitrothiophene.

    Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents, such as 1-(2-chloro-4-nitrophenyl)pyrrolidine or 1-(2-ethenylsulfanyl-4-nitrophenyl)pyrrolidine.

Properties

IUPAC Name

1-(2-chloro-5-ethenylsulfanyl-4-nitrothiophen-3-yl)pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2S2/c1-2-16-10-8(13(14)15)7(9(11)17-10)12-5-3-4-6-12/h2H,1,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYVZOMEGZDYGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CSC1=C(C(=C(S1)Cl)N2CCCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Chloro-5-ethenylsulfanyl-4-nitrothiophen-3-yl)pyrrolidine
Reactant of Route 2
Reactant of Route 2
1-(2-Chloro-5-ethenylsulfanyl-4-nitrothiophen-3-yl)pyrrolidine
Reactant of Route 3
Reactant of Route 3
1-(2-Chloro-5-ethenylsulfanyl-4-nitrothiophen-3-yl)pyrrolidine
Reactant of Route 4
Reactant of Route 4
1-(2-Chloro-5-ethenylsulfanyl-4-nitrothiophen-3-yl)pyrrolidine
Reactant of Route 5
Reactant of Route 5
1-(2-Chloro-5-ethenylsulfanyl-4-nitrothiophen-3-yl)pyrrolidine
Reactant of Route 6
Reactant of Route 6
1-(2-Chloro-5-ethenylsulfanyl-4-nitrothiophen-3-yl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.